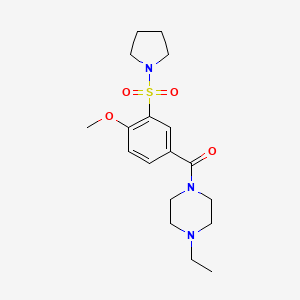
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as NFPS, is a compound that has been extensively studied for its potential use as a tool in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of applications in various fields of research.
Mechanism of Action
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide acts as a competitive inhibitor of EAAT3, binding to the active site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have a wide range of effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide on the nervous system have been extensively studied, and it has been found to have a wide range of effects on various physiological processes. These include alterations in synaptic plasticity, changes in neuronal excitability, and modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for EAAT3. This allows researchers to selectively study the effects of altered glutamate levels without affecting other glutamate transporters. However, one limitation of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Future Directions
There are several potential future directions for research involving N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is the role of altered glutamate levels in various neurological disorders, such as epilepsy and Parkinson's disease. Another potential area of research is the development of more selective and longer-lasting inhibitors of EAAT3, which could have potential therapeutic applications in the treatment of neurological disorders. Additionally, the effects of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide on other physiological processes, such as inflammation and immune function, could also be explored in future research.
Synthesis Methods
The synthesis of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of purification steps.
Scientific Research Applications
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been found to be a valuable tool in scientific research due to its ability to selectively inhibit a specific subtype of glutamate transporter known as EAAT3. This transporter is responsible for the uptake of glutamate, a neurotransmitter that plays a crucial role in the functioning of the nervous system. By inhibiting this transporter, N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can be used to study the effects of altered glutamate levels on various physiological processes.
properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-16-14(18)11-7-9-17(10-8-11)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXDYPEMPXICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)





![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)